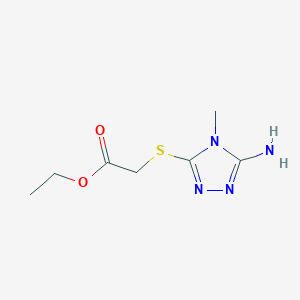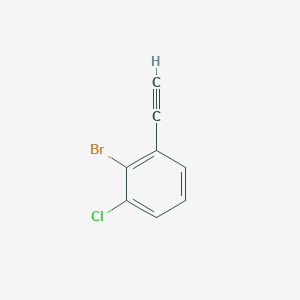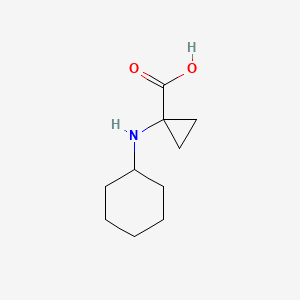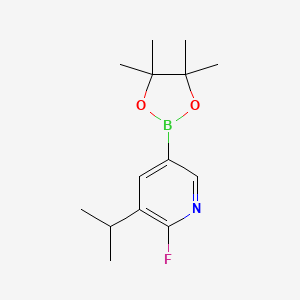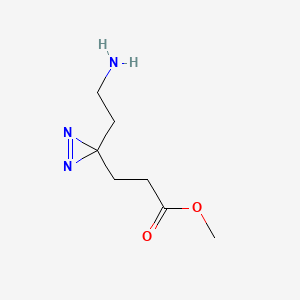
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its photoreactive properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor with a nitrogen source under specific conditions. For example, the reaction of a ketone with hydrazine can form a diazirine intermediate.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of a suitable alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The diazirine ring can participate in substitution reactions, especially under photolytic conditions, where it can form reactive carbene intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Photolysis can be performed using UV light to generate reactive intermediates.
Major Products
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted products depending on the reactants used.
科学研究应用
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用机制
The mechanism of action of Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate primarily involves its photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, making it a powerful tool for studying molecular interactions and reaction pathways.
相似化合物的比较
Similar Compounds
- Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)butanoate
- Ethyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate
- Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)acetate
Uniqueness
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate is unique due to its specific combination of a diazirine ring and an aminoethyl group, which provides distinct photoreactive properties and potential for diverse chemical modifications. This makes it particularly valuable in applications requiring precise molecular interactions and labeling.
属性
分子式 |
C7H13N3O2 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC 名称 |
methyl 3-[3-(2-aminoethyl)diazirin-3-yl]propanoate |
InChI |
InChI=1S/C7H13N3O2/c1-12-6(11)2-3-7(4-5-8)9-10-7/h2-5,8H2,1H3 |
InChI 键 |
YVYGNDXTTFEEIJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1(N=N1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers](/img/structure/B13509797.png)
![Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane](/img/structure/B13509821.png)
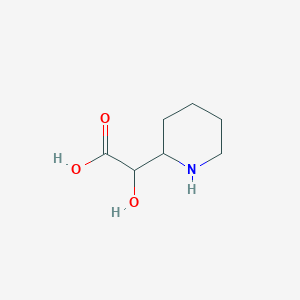
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)

![1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B13509839.png)
![4-((Benzyloxy)carbonyl)-9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13509847.png)
